molecular formula C9H15N3 B12952885 (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine

(2-Isopropyl-6-methylpyrimidin-4-yl)methanamine

Cat. No.: B12952885
M. Wt: 165.24 g/mol
InChI Key: YNKJHOFREFLHFZ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Pyrimidine Core Architecture

X-ray diffraction studies of analogous pyrimidine derivatives reveal critical insights into the structural framework of this compound. For instance, 2-isopropyl-6-methylpyrimidin-4(3H)-one crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 4.8627 Å, b = 22.6320 Å, c = 7.4228 Å, and β = 96.495°. The pyrimidin-4(3H)-one ring is nearly planar, with a maximum deviation of 0.081 Å for the carbonyl oxygen. Substitutions at the 2- and 6-positions introduce steric effects, as evidenced by the isopropyl and methyl groups adopting equatorial orientations to minimize van der Waals repulsions.

Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice. Adjacent molecules form centrosymmetric dimers via N–H···O interactions, generating R₂²(8) ring motifs. The methanamine substituent in the target compound likely participates in similar intermolecular interactions, though its primary amine group may introduce additional N–H···N or N–H···O bonds depending on the protonation state.

Table 1: Crystallographic parameters for 2-isopropyl-6-methylpyrimidin-4(3H)-one

Parameter Value
Space group P2₁/n
a (Å) 4.8627
b (Å) 22.6320
c (Å) 7.4228
β (°) 96.495
Volume (ų) 811.66
Z 4

Conformational Analysis Through Computational Chemistry Methods

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the conformational landscape of this compound. The isopropyl group exhibits rotational freedom, with energy minima corresponding to staggered and eclipsed conformations relative to the pyrimidine ring. The lowest-energy conformer features the isopropyl C–C bond oriented perpendicular to the ring plane, reducing steric clash with the 6-methyl group.

Molecular dynamics (MD) simulations in explicit solvent (e.g., water or methanol) reveal that the methanamine side chain adopts a gauche conformation to optimize hydrogen-bonding interactions with solvent molecules. The amine group’s lone pair aligns with the π-system of the pyrimidine ring, suggesting partial conjugation that enhances electronic delocalization.

Table 2: Computed torsional angles for low-energy conformers

Conformer C2–N1–C7–N2 (°) Relative Energy (kcal/mol)
Staggered 67.4 0.0
Eclipsed 13.2 1.8

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits tautomerism between enol and keto forms, influenced by solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies of 2-isopropyl-6-methylpyrimidin-4(3H)-one in deuterated dimethyl sulfoxide (DMSO-d₆) show a 9:1 keto-enol equilibrium at 298 K. The keto form dominates due to resonance stabilization of the carbonyl group and intramolecular hydrogen bonding between the amine and pyrimidine N1 atom.

Ultraviolet-visible (UV-Vis) spectroscopy in acetonitrile reveals a redshifted absorption band at 270 nm for the keto tautomer, attributed to n→π* transitions involving the carbonyl group. Time-dependent DFT calculations corroborate this assignment, predicting a 10 nm bathochromic shift compared to the enol form.

Table 3: Tautomeric distribution in select solvents

Solvent % Keto (298 K) % Enol (298 K)
DMSO 90 10
Methanol 85 15
Chloroform 70 30

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(6-methyl-2-propan-2-ylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-6(2)9-11-7(3)4-8(5-10)12-9/h4,6H,5,10H2,1-3H3

InChI Key

YNKJHOFREFLHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to minimize the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow multi-stage reactor system is optimized for higher yields and efficiency. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions. These reactions are critical for modifying the compound’s solubility and biological activity:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form secondary amines.
    Example :
    (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine+CH3INaOH(2-Isopropyl-6-methylpyrimidin-4-yl)-N-methylmethanamine\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{(2-Isopropyl-6-methylpyrimidin-4-yl)-N-methylmethanamine}
    Yield: ~85% under optimized conditions.

  • Acylation : Reacts with acetyl chloride or anhydrides to produce amides.
    Example :
    This compound+(CH3CO)2ON-Acetyl derivative\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-Acetyl derivative}
    Catalyst: Pyridine; Temperature: 0–5°C.

Schiff Base Formation

The amine group condenses with carbonyl compounds (aldehydes/ketones) to form Schiff bases, which are intermediates in medicinal chemistry:
Reaction :
This compound+RCHOImine derivative+H2O\text{this compound} + \text{RCHO} \rightarrow \text{Imine derivative} + \text{H}_2\text{O}
Conditions : Reflux in ethanol; catalytic acetic acid.

Nucleophilic Aromatic Substitution

The pyrimidine ring participates in substitution reactions at electron-deficient positions (C-2 and C-4):

  • Halogenation : Reacts with POCl₃ to replace hydroxyl groups with chlorine .
    Example :
    This compound+POCl34-Chloro derivative\text{this compound} + \text{POCl}_3 \rightarrow \text{4-Chloro derivative}
    Temperature: 80–100°C; Solvent: Toluene .

  • Amination : Substitutes halides with amines under palladium catalysis.

Oxidation and Degradation Pathways

The compound undergoes oxidation under metabolic or chemical conditions:

  • In vitro Oxidation : Forms hydroxylated derivatives via cytochrome P450 enzymes .

  • Degradation : In acidic conditions, the pyrimidine ring hydrolyzes to yield 2-isopropyl-6-methyl-4-pyrimidone .

Reaction TypeConditionsProductReference
Hydrolysis (Acidic)HCl (1M), 60°C, 2h2-Isopropyl-6-methyl-4-pyrimidone
Enzymatic OxidationCYP450 isoforms, pH 7.4Hydroxylated metabolites

Coordination Chemistry

The amine group acts as a ligand for transition metals, forming complexes with applications in catalysis:

  • Palladium Complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).
    Example :
    This compound+PdCl2Pd(II) complex\text{this compound} + \text{PdCl}_2 \rightarrow \text{Pd(II) complex}
    Solvent: Dichloromethane; Stability: Air-sensitive.

Comparative Reactivity with Structural Analogs

FeatureThis compound(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine
Amine Reactivity Higher nucleophilicity due to para-substitutionReduced nucleophilicity (meta-substitution)
Ring Stability ModerateHigh
Metabolic Pathways Hydroxylation, deaminationOxidative ring cleavage

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine lies in its role as a pharmacological agent . It has been identified as a metabolite of diazinon, an insecticide, suggesting potential implications in drug metabolism studies and toxicology. The major metabolites of diazinon include diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol, which are crucial for understanding the compound's behavior in biological systems .

Case Study: Metabolism of Diazinon

In a study analyzing the metabolism of diazinon using Cunninghamella elegans, significant metabolites were identified, including those derived from this compound. These findings are pivotal for developing safer insecticides and understanding their environmental impact .

Agricultural Science Applications

The compound's structure suggests potential use as a plant growth regulator or pesticide . Its pyrimidine backbone is common in various agrochemicals that enhance crop yield or protect against pests.

Case Study: Pesticide Development

Research indicates that derivatives of pyrimidine compounds can exhibit significant activity against pests while being less toxic to non-target species. This aligns with the ongoing efforts to develop environmentally friendly pesticides that minimize ecological disruption .

Environmental Studies

The environmental impact and degradation pathways of this compound are crucial for assessing its safety as a pesticide. Understanding how this compound breaks down in soil and water can inform regulatory decisions and safety assessments.

Case Study: Environmental Persistence

Studies have shown that compounds similar to this compound can persist in the environment, raising concerns about bioaccumulation and long-term ecological effects. Research focusing on its degradation products is essential for evaluating its overall environmental footprint .

Mechanism of Action

The mechanism of action of (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Comparisons with analogous pyrimidine derivatives focus on substituent effects. For example:

  • (2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine : A bulkier cyclohexyl group increases steric bulk, which may impact binding affinity in biological targets.

The isopropyl group in the target compound balances steric effects and hydrophobicity, a feature critical for membrane permeability in drug design.

Spectroscopic Characterization

Spectroscopic methods, such as $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $, are standard for structural validation. For instance, the $ ^1 \text{H-NMR} $ data of Zygocaperoside and Isorhamnetin-3-O glycoside (Tables 1 and 2 in ) highlight how substituents alter chemical shifts . While specific NMR data for (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine are absent in the provided evidence, analogous pyrimidines typically show distinct aromatic proton signals (δ 6.5–8.5 ppm) and methyl/isopropyl resonances (δ 1.0–2.5 ppm).

Crystallographic Refinement Techniques

Crystallographic studies of small molecules, such as those refined via SHELX programs , provide insights into bond lengths, angles, and packing arrangements. For example, SHELXL’s precision in handling high-resolution data could resolve subtle structural differences between the target compound and its analogs.

Pharmacological and Industrial Relevance

Pyrimidine derivatives are explored for antimicrobial, anticancer, and agrochemical applications. The isopropyl and methyl groups in the target compound may enhance metabolic stability compared to ethyl-substituted analogs.

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. However, methodologies from these sources—such as crystallographic refinement , spectroscopic analysis , and nomenclature conventions —underscore standard practices for comparative studies. Future work should prioritize experimental characterization of this compound to enable quantitative comparisons.

Biological Activity

(2-Isopropyl-6-methylpyrimidin-4-yl)methanamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an isopropyl group, a methyl group, and a methanamine functional group attached to the pyrimidine ring. These structural elements contribute to its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, modulating their activity and influencing cellular processes such as signal transduction and gene expression. Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory mediators.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. By inhibiting viral replication or entry into host cells, the compound could serve as a potential therapeutic agent against viral infections.

Anti-inflammatory Effects

Research indicates that this compound demonstrates anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and nitric oxide. In vitro studies have shown that it can significantly reduce COX-1 and COX-2 enzyme activity.

Table 2: COX Inhibition Data

CompoundIC50 (µM)Reference
This compound28.39 ± 0.03
Celecoxib0.04 ± 0.01

Anticancer Activity

Emerging evidence suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's unique structure allows for interactions with specific cellular pathways involved in tumor growth and survival.

Case Study: Cancer Cell Line Testing

In a study evaluating the effects of the compound on human cancer cell lines, significant reductions in cell viability were observed at concentrations ranging from 10 to 50 µM. The compound was shown to induce apoptosis through activation of caspase pathways.

Q & A

Basic: What are the recommended methodologies for synthesizing (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine?

Answer:
Synthesis of this compound typically involves pyrimidine core functionalization followed by amine introduction. Key strategies include:

  • Precursor Selection : Use databases like REAXYS and PISTACHIO to identify viable precursors (e.g., halogenated pyrimidines or methylamine derivatives) .
  • Scoring and Feasibility : Employ heuristic models (e.g., Template_relevance) to prioritize precursors with high synthetic plausibility (threshold >0.01) .
  • Reaction Optimization : Focus on coupling reactions (e.g., nucleophilic substitution) under controlled conditions (e.g., inert atmosphere, catalytic bases).

Basic: How can solubility properties of this compound be experimentally determined?

Answer:
Solubility can be measured using:

  • Liquid-Liquid Equilibrium : Mole fraction determination in solvents (e.g., N,N-dimethylformamide, pyridine) at varying temperatures (25–100°C) and pressures (1–10 bar) .
  • Gravimetric Analysis : Evaporate saturated solutions and quantify residue mass, accounting for solvent volatility.
  • Error Mitigation : Replicate measurements (≥3 trials) and calibrate instruments to minimize deviations (<5% error) .

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Answer:
Use SHELX programs for high-resolution refinement:

  • Data Collection : Employ synchrotron sources for high-intensity X-rays to enhance data accuracy .
  • Refinement in SHELXL : Apply restraints for flexible isopropyl/methyl groups and validate using R-factor convergence (<0.05) .
  • Twinning Analysis : For ambiguous diffraction patterns, use SHELXE to model twinning operators and refine occupancy parameters .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

  • Iterative Cross-Validation : Compare NMR/IR functional group assignments with crystallographic bond lengths/angles. Discrepancies >0.1 Å may indicate conformational flexibility .
  • Dynamic Simulations : Perform DFT calculations (e.g., Gaussian) to model ground-state vs. crystal-packing effects .
  • Error Source Identification : Check for solvent inclusion in crystallography or temperature-dependent spectral shifts .

Advanced: What methodologies are recommended for identifying biological targets of this compound?

Answer:

  • Receptor Docking Studies : Use AutoDock Vina to screen against neurotransmitter receptors (e.g., GPCRs) with flexible side-chain sampling .
  • Enzyme Assays : Test inhibitory activity against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (IC₅₀ determination) .
  • Pathway Analysis : Leverage transcriptomics (RNA-seq) to identify differentially expressed genes post-exposure .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., isopropyl δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected m/z ~207.2) .
  • XRD : Single-crystal diffraction for absolute configuration validation .

Advanced: How can crystallization conditions be optimized for this amine-containing pyrimidine?

Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation .
  • Additive Use : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize amine protons .
  • Temperature Gradients : Perform gradient cooling (e.g., 40°C → 4°C over 48 hrs) to enhance crystal quality .

Advanced: What computational approaches predict the reactivity of this compound in synthetic pathways?

Answer:

  • Retrosynthetic Analysis : Use Pistachio_Ringbreaker to identify viable disconnections (e.g., pyrimidine C-N bonds) .
  • Reactivity Scoring : Apply BKMS_METABOLIC to predict susceptibility to oxidation or nucleophilic attack .
  • Transition-State Modeling : Simulate reaction pathways (e.g., Gaussian or ORCA) to assess activation energies (<25 kcal/mol preferred) .

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